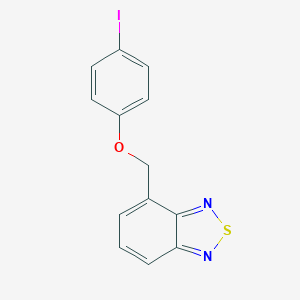![molecular formula C16H20N2O5S2 B299535 N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299535.png)
N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide, also known as MSEA-NB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of sulfonamide-based drugs and has been shown to exhibit promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide involves the inhibition of various enzymes and proteins that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the development of inflammation. N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide has also been shown to inhibit the activity of histone deacetylase (HDAC), which is a protein that is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the production of various inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide has also been shown to induce apoptosis, which is a process of programmed cell death that plays a key role in the development and progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide exhibits several advantages for lab experiments, such as its high potency and selectivity. However, it also has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide. One potential direction is to investigate its potential therapeutic applications in the treatment of other diseases, such as Alzheimer’s disease and multiple sclerosis. Another potential direction is to develop new formulations of N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide that exhibit improved solubility and bioavailability. Additionally, future studies could investigate the potential synergistic effects of N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide with other drugs or compounds.
Synthesemethoden
N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis of N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide involves the reaction of 4-bromo-N-benzylbenzenesulfonamide with potassium thioacetate to form 4-(benzylthio)-N-benzylbenzenesulfonamide. This compound is then reacted with sodium hydride and methylsulfonyl chloride to form N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.
Eigenschaften
Molekularformel |
C16H20N2O5S2 |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
N-benzyl-4-[2-(methanesulfonamido)ethoxy]benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O5S2/c1-24(19,20)17-11-12-23-15-7-9-16(10-8-15)25(21,22)18-13-14-5-3-2-4-6-14/h2-10,17-18H,11-13H2,1H3 |
InChI-Schlüssel |
FAIVQUSCMFOSOB-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
Kanonische SMILES |
CS(=O)(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B299453.png)


![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)

![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B299463.png)

![2-chloro-4,5-difluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B299465.png)
![N-(1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)benzamide](/img/structure/B299467.png)


![N-[2-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299473.png)
![2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299474.png)
![N-(tert-butyl)-2-[(3-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B299475.png)